molecular formula C22H20FN3O2 B12636689 5-(4-fluorophenyl)-1,3-dimethyl-6-(2-phenylethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(4-fluorophenyl)-1,3-dimethyl-6-(2-phenylethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B12636689
M. Wt: 377.4 g/mol
InChI Key: WZYPAQHLWYHXMQ-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-1,3-dimethyl-6-(2-phenylethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group, two methyl groups, and a 2-phenylethyl group. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-1,3-dimethyl-6-(2-phenylethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a substituted pyrimidine and a suitable amine can lead to the formation of the pyrrolo[3,4-d]pyrimidine core.

    Introduction of Substituents: The 4-fluorophenyl, 1,3-dimethyl, and 2-phenylethyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitutions.

    Purification: The final compound is purified using techniques such as recrystallization, column chromatography, or other suitable methods to obtain a pure product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques. The goal is to produce the compound in large quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-1,3-dimethyl-6-(2-phenylethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced with different groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often employed.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(4-fluorophenyl)-1,3-dimethyl-6-(2-phenylethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate biological pathways and mechanisms.

    Medicine: The compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

    Industry: In industrial applications, the compound can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-1,3-dimethyl-6-(2-phenylethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine
  • 5-(4-fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine
  • 5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

Compared to similar compounds, 5-(4-fluorophenyl)-1,3-dimethyl-6-(2-phenylethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione stands out due to its specific substituents and the resulting chemical and biological properties. The presence of the 2-phenylethyl group, in particular, may impart unique interactions and activities that are not observed in other similar compounds.

Properties

Molecular Formula

C22H20FN3O2

Molecular Weight

377.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-1,3-dimethyl-6-(2-phenylethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H20FN3O2/c1-24-18-14-26(13-12-15-6-4-3-5-7-15)20(16-8-10-17(23)11-9-16)19(18)21(27)25(2)22(24)28/h3-11,14H,12-13H2,1-2H3

InChI Key

WZYPAQHLWYHXMQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)F)CCC4=CC=CC=C4

Origin of Product

United States

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